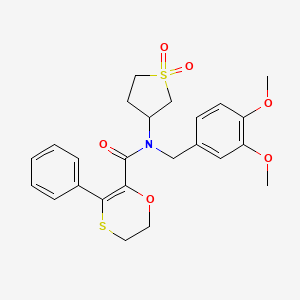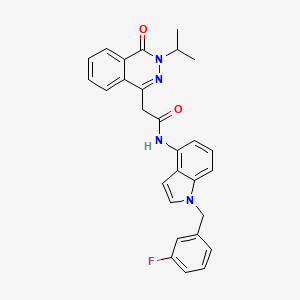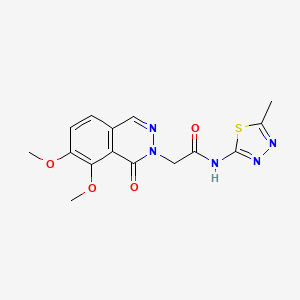
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzyl chloride, tetrahydrothiophene, and phenylacetic acid. The synthesis process may involve:
Nucleophilic substitution: Reacting 3,4-dimethoxybenzyl chloride with tetrahydrothiophene to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxathiine ring.
Amidation: The final step involves amidation with phenylacetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide include other oxathiine derivatives and compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the oxathiine ring, the 3,4-dimethoxybenzyl group, and the phenylacetic acid moiety
Properties
Molecular Formula |
C24H27NO6S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H27NO6S2/c1-29-20-9-8-17(14-21(20)30-2)15-25(19-10-13-33(27,28)16-19)24(26)22-23(32-12-11-31-22)18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3 |
InChI Key |
YEMZJZLIPIMTQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B15104826.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15104836.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B15104849.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide](/img/structure/B15104850.png)

![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104869.png)
![3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B15104874.png)

![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104891.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B15104893.png)
![2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15104902.png)
![N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide](/img/structure/B15104905.png)
![N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B15104908.png)
